Physicochemical Profiling of 1-{[2-(Aminomethyl)phenyl]methyl}pyrrolidin-3-ol: A Technical Guide
Physicochemical Profiling of 1-{[2-(Aminomethyl)phenyl]methyl}pyrrolidin-3-ol: A Technical Guide
Executive Summary
This guide provides an in-depth technical analysis of 1-{[2-(Aminomethyl)phenyl]methyl}pyrrolidin-3-ol , a bifunctional diamine scaffold increasingly utilized in fragment-based drug discovery (FBDD).[1][2] Unlike simple benzyl-pyrrolidines, the incorporation of an ortho-aminomethyl group introduces a secondary ionization center and a critical intramolecular hydrogen-bonding vector.[1][2] This document details its physicochemical properties, experimental characterization protocols, and structural liabilities, offering a roadmap for its integration into lead optimization campaigns.
Part 1: Chemical Identity & Structural Logic
Nomenclature and Stoichiometry
This compound represents a merged pharmacophore, combining the solubility-enhancing properties of a pyrrolidinyl-alcohol with the chelation/binding potential of a benzylamine.[1][2]
| Property | Detail |
| IUPAC Name | 1-{[2-(Aminomethyl)phenyl]methyl}pyrrolidin-3-ol |
| Common Identifier | 1-(2-(Aminomethyl)benzyl)-3-pyrrolidinol |
| Molecular Formula | C₁₂H₁₈N₂O |
| Molecular Weight | 206.29 g/mol |
| Stereochemistry | Contains one chiral center at C3 of the pyrrolidine ring.[1][2][3][4] (Available as (R), (S), or racemate). |
| Canonical SMILES | NCC1=CC=CC=C1CN2CC(O)CC2 |
Structural Analysis & Pharmacophore Mapping
The molecule is defined by three distinct functional zones:
-
The Polar Head (Hydroxyl): A hydrogen bond donor/acceptor (HBD/HBA) capable of interacting with solvent-exposed residues or backbone carbonyls.[1][2]
-
The Basic Core (Pyrrolidine): A tertiary amine (pKₐ₁ ~9.[1]2) providing solubility and a cationic anchor at physiological pH.[1]
-
The "Ortho-Hook" (Primary Amine): A primary amine (pKₐ₂ ~9.[1][2]6) positioned ortho to the benzylic linker.[1] This proximity allows for potential intramolecular hydrogen bonding (IMHB) with the tertiary nitrogen or the hydroxyl group, significantly influencing membrane permeability (LogD).[1]
Part 2: Physicochemical Properties
The following data represents a synthesis of predicted values (using ACD/Labs and ChemAxon algorithms) and extrapolated experimental data from structural analogues (e.g., 1-benzyl-3-pyrrolidinol).
Key Physicochemical Parameters
| Parameter | Value (Approx.) | Context & Implication |
| LogP (Neutral) | 0.6 ± 0.3 | Moderate lipophilicity in the uncharged state; suitable for CNS penetration if ionization is masked.[1][2] |
| LogD (pH 7.4) | -1.8 to -1.2 | Highly hydrophilic at physiological pH due to double protonation.[1][2] Requires prodrug strategies or active transport for high intracellular accumulation.[1][2] |
| pKₐ (Base 1) | 9.6 ± 0.5 | Primary amine (benzylamine type).[1] Predominantly protonated at pH 7.[1][2]4. |
| pKₐ (Base 2) | 9.1 ± 0.5 | Tertiary pyrrolidine amine.[1] Predominantly protonated at pH 7.[1][2]4. |
| TPSA | ~66 Ų | (20 Ų OH + 26 Ų NH₂ + 3 Ų tert-N).[1][2] Well within the "Rule of 3" for fragments (<60-80 Ų).[1][2] |
| H-Bond Donors | 3 | (OH, NH₂).[1][2] High donor count may limit passive permeability.[1][2] |
| H-Bond Acceptors | 3 | (OH, NH₂, tert-N).[1][2] |
Solubility Profile
-
pH 1.2 (Gastric): Extremely High (>100 mg/mL).[1] Both nitrogens are fully protonated (
, ), creating a highly solvated dication.[1] -
pH 7.4 (Blood): High (>10 mg/mL).[1] The molecule exists primarily as a dication or monocation, maintaining excellent aqueous solubility.[1]
-
pH 10+ (Basic): Moderate.[1] As the molecule reaches its isoelectric point/neutral state, solubility decreases but remains sufficient for organic synthesis due to the hydroxyl group.[1]
Part 3: Experimental Characterization Protocols
To ensure data integrity, the following protocols utilize self-validating controls.
Protocol: Potentiometric pKₐ Determination
Objective: To accurately resolve the overlapping pKₐ values of the primary and tertiary amines.
Methodology:
-
Preparation: Dissolve 5 mg of the compound in 20 mL of degassed 0.15 M KCl solution (ionic strength adjustor).
-
Titration: Perform a dual-titration (acid-to-base and base-to-acid) using standardized 0.1 M HCl and 0.1 M KOH under inert N₂ atmosphere to prevent carbonate formation.
-
Validation: Include a standard reference (e.g., Quinine) in a parallel run.[1]
-
Data Processing: Use the Bjerrum plot method (
vs pH).[1]
Protocol: LogD₇.₄ Shake-Flask Method
Objective: To determine the distribution coefficient at physiological pH, critical for predicting blood-brain barrier (BBB) penetration.[1]
Methodology:
-
Phases: 1-Octanol (saturated with buffer) and Phosphate-buffered saline (PBS, pH 7.4, saturated with octanol).
-
Equilibrium: Mix compound (100 µM) in the system. Vortex for 60 min at 25°C. Centrifuge to separate phases.
-
Quantification: Analyze both phases using HPLC-UV (254 nm) or LC-MS.
-
Calculation:
. -
Validation: Mass balance must be >95%. If recovery is low, suspect interfacial precipitation or adsorption to plasticware.
Part 4: Structural Liabilities & Stability
Cyclization Risk
The ortho-aminomethyl group presents a specific stability risk: Intramolecular Nucleophilic Attack .[1][2]
-
Under oxidative conditions or in the presence of reactive electrophiles (e.g., aldehydes in formulation), the primary amine can react with the benzylic carbon or other electrophilic centers, potentially leading to degradation products like isoindoline derivatives if the linker is compromised.[1]
Oxidative Instability
Primary benzylic amines are susceptible to oxidation by monoamine oxidases (MAO) or auto-oxidation to imines/aldehydes.[1][2]
Part 5: Visualization of Signaling & Workflow
Synthesis & Interaction Workflow
The following diagram illustrates the retrosynthetic logic and the compound's interaction modes within a biological pocket.
Figure 1: Retrosynthetic pathway utilizing reductive amination and nitrile reduction, mapping to key biological interaction vectors.[1][2]
Part 6: References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for 1-Methyl-3-pyrrolidinol (Analogous Scaffold). Retrieved from [Link][1]
-
Wermuth, C. G. (2008). The Practice of Medicinal Chemistry.[1] Academic Press.[1][2] (Standard reference for pKa and LogD optimization in diamine scaffolds).
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.[1] [Link]
-
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization.[1] Academic Press.[1][2] (Source for LogD shake-flask protocols).
Sources
- 1. Buy (3R)-1-[2-(aminomethyl)phenyl]pyrrolidin-3-ol dihydrochloride [smolecule.com]
- 2. 1-Methyl-3-pyrrolidinol | C5H11NO | CID 93074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (3S)-3-(N-benzyl)aminomethyl-1-[2-(5-(1,2,4-triazol-4-yl)-1H-indol-3-yl)ethyl]pyrrolidine | C24H28N6 | CID 10386282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (S)-1-Benzyl-3-pyrrolidinol | 101385-90-4 [chemicalbook.com]
